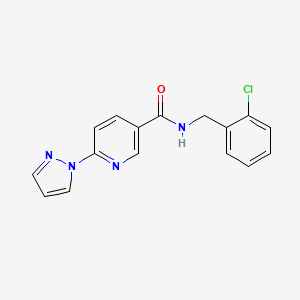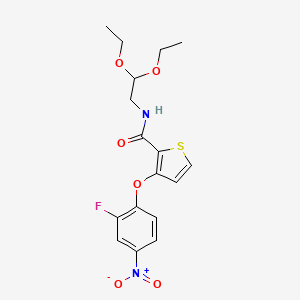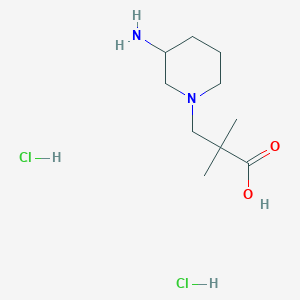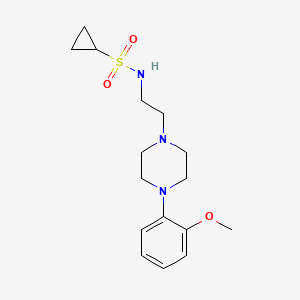![molecular formula C21H14ClN5O2S B2510187 N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-64-2](/img/structure/B2510187.png)
N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular weight of 435.89 .
Synthesis Analysis
A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C21H14ClN5O2S . The average mass is 449.913 Da and the monoisotopic mass is 449.071320 Da .科学的研究の応用
Antihistaminic and Antimicrobial Applications
Antihistaminic Activity
Research indicates that derivatives of [1,2,4]triazoloquinazoline exhibit significant antihistaminic activity. For example, compounds with the triazoloquinazoline structure have been synthesized and tested for in vivo H(1)-antihistaminic activity, showing promising results in protecting animals from histamine-induced bronchospasm. Compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one emerged as notably active, demonstrating comparable efficacy to chlorpheniramine maleate but with markedly reduced sedative effects (Alagarsamy et al., 2008).
Antimicrobial Activities
New derivatives of [1,2,4]triazole have been synthesized and assessed for their antimicrobial properties. Some compounds showed good or moderate activities against a variety of test microorganisms. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents, with certain structures demonstrating promising efficacy (Bektaş et al., 2007).
Serotonin Receptor Antagonism and Adenosine Receptor Antagonism
Serotonin 5-HT6 Receptor Antagonists
Some phenylsulfonyl derivatives, closely related in structure, have shown high binding affinity and selectivity as 5-HT6 receptor antagonists. This suggests potential applications in treating neurological disorders, given the role of 5-HT6 receptors in cognitive processes (Ivachtchenko et al., 2010).
Adenosine Receptor Antagonists
Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, offering a new approach to modulate adenosine receptors, which are implicated in various physiological processes. These compounds include both selective antagonists for specific AR subtypes and multitarget antagonists, suggesting their utility in a broad range of therapeutic applications (Burbiel et al., 2016).
Nematicidal and Anticancer Activity
Nematicidal and Antimicrobial Agents
A class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties. These findings suggest the potential of these compounds in agricultural applications to protect crops from pests and diseases (Reddy et al., 2016).
Anticancer Activity
1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine derivatives have been studied for their anticancer activity, showing promising results against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential therapeutic applications of triazoloquinazoline derivatives in oncology (Reddy et al., 2015).
Safety and Hazards
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-15(13-11-14)23-19-17-8-4-5-9-18(17)27-20(24-19)21(25-26-27)30(28,29)16-6-2-1-3-7-16/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQDFPZFBOPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid](/img/structure/B2510106.png)



![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)


![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
